2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine
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Overview
Description
2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine is an organic compound characterized by the presence of a dichlorophenyl group, an ethoxy group, and a methylethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine typically involves the reaction of 2,4-dichlorophenylacetonitrile with ethyl magnesium bromide, followed by the addition of methylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of intermediates. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major product is an ether derivative.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are typically related to its chemical structure and the functional groups present.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: An organic compound with herbicidal properties.
2,4-Dichlorobenzyl alcohol: Used as an antiseptic in throat lozenges.
2,4-Dichlorophenylboronic acid: Involved in Suzuki coupling reactions.
Uniqueness
2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the ethoxy and methylethanamine groups contribute to its solubility and interaction with biological targets.
Properties
Molecular Formula |
C11H15Cl2NO |
---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine |
InChI |
InChI=1S/C11H15Cl2NO/c1-3-15-11(7-14-2)9-5-4-8(12)6-10(9)13/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
SXPCHLRCDLTNQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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